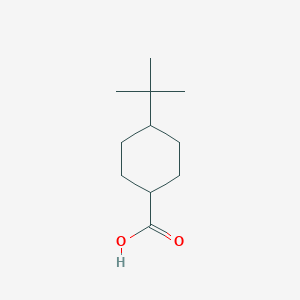

trans-4-tert-Butylcyclohexanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-tert-butylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQKEGYITJBHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241408, DTXSID301259837 | |

| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-55-8, 943-28-2, 943-29-3 | |

| Record name | 4-tert-Butylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5451-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-tert-Butylcyclohexanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-tert-Butylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-Butylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-tert-Butylcyclohexanecarboxylic acid is a synthetic, alicyclic carboxylic acid. Its rigid cyclohexane core, substituted with a bulky tert-butyl group and a polar carboxylic acid function, imparts distinct stereochemical and physicochemical properties. This document provides a comprehensive overview of its fundamental chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly as a scaffold in the development of therapeutic agents.

Chemical and Physical Properties

The core properties of this compound are summarized in the tables below. These values represent a synthesis of data from various chemical suppliers and databases.

Table 1: General and Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | trans-4-(tert-Butyl)cyclohexane-1-carboxylic acid |

| CAS Number | 943-29-3[1] |

| Molecular Formula | C₁₁H₂₀O₂[1] |

| Molecular Weight | 184.28 g/mol [2] |

| IUPAC Name | 4-tert-butylcyclohexane-1-carboxylic acid[3] |

| SMILES | CC(C)(C)C1CCC(CC1)C(=O)O[4] |

| InChI Key | QVQKEGYITJBHRQ-UHFFFAOYSA-N[4] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White crystalline powder[1] |

| Melting Point | 172-175 °C[1][2] |

| Boiling Point | 282.9 °C at 760 mmHg[1] |

| Density | 0.996 g/cm³[1] |

| Flash Point | 136.7 °C[1] |

| pKa | 4.92 ± 0.10 (Predicted)[1] |

| Solubility | Soluble in polar organic solvents |

| LogP | 2.92[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4-tert-butylbenzoic acid.

Materials:

-

4-tert-Butylbenzoic acid

-

5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C) catalyst[5]

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave, dissolve 4-tert-butylbenzoic acid in the chosen solvent (e.g., methanol).[5]

-

Add the hydrogenation catalyst (5% Pd/C or 5% Ru/C) to the solution. The catalyst loading is typically 0.1-1.0 wt% relative to the substrate.[5]

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 1-3 MPa.[5]

-

Heat the reaction mixture to 80-150 °C with vigorous stirring.[5]

-

Maintain the reaction under these conditions for 6-12 hours, monitoring the reaction progress by observing the cessation of hydrogen uptake.[5]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

This protocol details the purification of crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Hexane[5]

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot hexane to the flask, just enough to dissolve the solid.[5]

-

Heat the mixture gently while stirring until the solid is completely dissolved.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

This method is suitable for assessing the purity of this compound and identifying any volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is often required.[7]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for organic acid analysis (e.g., a polar-modified polyethylene glycol or a functionalized polysiloxane column).

Sample Preparation (with Derivatization):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[8]

-

Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500

¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the molecule.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Expected Chemical Shifts:

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons (a singlet around 0.8-1.0 ppm), the cyclohexane ring protons (a series of multiplets between 1.0 and 2.5 ppm), and the carboxylic acid proton (a broad singlet at a higher chemical shift, typically >10 ppm). The coupling constants of the cyclohexane protons can be used to confirm the trans stereochemistry.

-

¹³C NMR: The spectrum will display distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbons of the cyclohexane ring, and the carbonyl carbon of the carboxylic acid (typically around 180 ppm).[9][10]

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic building block, its derivatives have shown significant biological activity as inhibitors of soluble epoxide hydrolase (sEH).[1][2][11]

Inhibition of Soluble Epoxide Hydrolase (sEH)

sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties.[1][11] By inhibiting sEH, the levels of EETs are increased, leading to various beneficial physiological effects.

Signaling Pathway

The inhibition of sEH by derivatives of this compound initiates a signaling cascade that has been implicated in cardioprotection and the reduction of inflammation.[1][11]

References

- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasp-pain.org [iasp-pain.org]

- 3. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-tert-Butylcyclohexanecarboxylic acid 99 5451-55-8 [sigmaaldrich.com]

- 5. This compound | 943-29-3 | Benchchem [benchchem.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. C-13 NMR Spectrum [acadiau.ca]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-4-tert-Butylcyclohexanecarboxylic Acid (CAS: 943-29-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-tert-Butylcyclohexanecarboxylic acid, a key chemical intermediate with significant applications in organic synthesis and pharmacology. This document details its chemical and physical properties, provides spectroscopic analysis, outlines a detailed synthesis and purification protocol, and explores its biological activity and mechanism of action.

Core Chemical Information

This compound is a saturated monocarboxylic acid characterized by a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid group in a trans configuration. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation, making it a valuable building block in stereoselective synthesis.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 943-29-3 | [1] |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| Melting Point | 170-175 °C | [2] |

| Boiling Point | 282.9 °C (Predicted) | [2] |

| Appearance | White crystalline powder | [3] |

| Purity | >98% (Typical) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data (Typical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~2.2 | Multiplet | 1H | -CH(COOH) |

| ~2.0 - 1.8 | Multiplet | 4H | Cyclohexane CH₂ (axial) |

| ~1.5 - 1.2 | Multiplet | 4H | Cyclohexane CH₂ (equatorial) |

| ~1.0 | Multiplet | 1H | Cyclohexane CH (tert-butyl) |

| ~0.85 | Singlet | 9H | -C(CH₃)₃ |

Table 3: ¹³C NMR Spectroscopic Data (Typical)

| Chemical Shift (ppm) | Assignment |

| ~183 | -COOH |

| ~47 | -CH(COOH) |

| ~43 | Cyclohexane CH (tert-butyl) |

| ~32 | -C(CH₃)₃ |

| ~28 | Cyclohexane CH₂ |

| ~27.5 | -C(CH₃)₃ |

Table 4: IR Spectroscopic Data (Typical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 2960-2850 | Strong | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1250 | Strong | C-O stretch |

| ~940 | Broad | O-H bend (out-of-plane) |

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid

This protocol describes a representative method for the synthesis of this compound via the catalytic hydrogenation of 4-tert-butylbenzoic acid.

Materials:

-

4-tert-Butylbenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a high-pressure autoclave, dissolve 4-tert-butylbenzoic acid in an aqueous solution of 10% NaOH.[5]

-

Add 5% Ru/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.[5]

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 15-20 bar.[5]

-

Heat the reaction mixture to 100-120°C with vigorous stirring.[5]

-

Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake to assess reaction progress.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.[5]

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Acidify the filtrate to pH 2-3 by the slow addition of concentrated HCl with stirring. A white precipitate will form.[5]

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization.

Purification: Recrystallization

Materials:

-

Crude this compound

-

Hexane (or other suitable solvent)

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot hexane to the flask and heat the mixture to boiling with stirring until the solid is completely dissolved.[6]

-

Allow the solution to cool slowly to room temperature.[7]

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

-

Collect the purified crystals by vacuum filtration.[9]

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals under vacuum to obtain pure this compound.

Biological Activity and Applications in Drug Development

This compound has demonstrated significant biological activity, particularly as a modulator of neuronal excitability.

Mechanism of Action: AMPA Receptor Inhibition

Recent studies have identified this compound (also referred to as 4-BCCA) as a low-affinity inhibitor of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[10][11] It is believed to bind within the transmembrane domain of the receptor, at a site distinct from other non-competitive inhibitors.[10][12] By inhibiting AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system, this compound can reduce neuronal hyperexcitability.[13] This mechanism of action makes it a promising candidate for the development of anti-epileptic drugs.[10][11]

Experimental Protocol: Pilocarpine-Induced Status Epilepticus in Rats

The anti-seizure and neuroprotective effects of this compound have been evaluated using the pilocarpine-induced status epilepticus model in rats.[4][11] This is a widely used model for studying temporal lobe epilepsy.[3]

Materials:

-

Male Wistar rats (8-10 weeks old)

-

Lithium chloride (LiCl)

-

Scopolamine methyl nitrate

-

Pilocarpine hydrochloride

-

Diazepam

-

This compound

Procedure:

-

Pre-treatment: Administer lithium chloride (3 mEq/kg, i.p.) to the rats 18-24 hours prior to pilocarpine injection to potentiate its effects.[1]

-

Scopolamine Administration: 30 minutes before pilocarpine administration, inject scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce the peripheral cholinergic effects of pilocarpine.[1][14]

-

Pilocarpine Administration: Induce status epilepticus by administering pilocarpine hydrochloride (20-30 mg/kg, i.p.).[1]

-

Seizure Monitoring: Continuously monitor the rats for seizure activity, which is typically scored using the Racine scale. The onset of status epilepticus is defined by continuous seizures.[1]

-

Treatment Administration: At the onset of status epilepticus, administer the test compound (this compound) at various doses to different groups of rats. A control group receives a vehicle, and a positive control group may receive a standard anti-epileptic drug like diazepam.

-

Seizure Termination: After a defined period of status epilepticus (e.g., 90 minutes), administer diazepam (10 mg/kg, i.p.) to all animals to terminate the seizures.

-

Post-treatment Monitoring and Analysis: In the days and weeks following the induction of status epilepticus, monitor the animals for spontaneous recurrent seizures, cognitive deficits (e.g., using Morris water maze or passive avoidance tests), and anxiety-like behavior (e.g., using the elevated plus maze).[4]

-

Histopathological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue for analysis. This may include immunohistochemistry to assess neuronal damage and neuroinflammation, and biochemical assays to measure markers of oxidative stress.[11]

Conclusion

This compound is a versatile molecule with a well-defined structure that is advantageous for stereocontrolled synthesis. Its recently elucidated role as an AMPA receptor inhibitor highlights its potential in the development of novel therapeutics for neurological disorders, particularly epilepsy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 1H NMR [m.chemicalbook.com]

- 3. Does Pilocarpine-Induced Epilepsy in Adult Rats Require Status epilepticus? | PLOS One [journals.plos.org]

- 4. Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms | PLOS One [journals.plos.org]

- 5. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 6. youtube.com [youtube.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Solved For the mixture of cis- and | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis of AMPA receptor inhibition by 4-BCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Pilocarpine-induced status epilepticus. [bio-protocol.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of trans-4-tert-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of trans-4-tert-butylcyclohexanecarboxylic acid. A pivotal molecule in the study of stereochemistry, its rigid conformational preference, dictated by the bulky tert-butyl group, makes it an ideal model system for understanding the principles of cyclohexane stereoisomerism. This document collates structural data, thermodynamic parameters, and detailed experimental protocols relevant to its characterization.

Introduction

This compound, with the chemical formula C11H20O2, is a disubstituted derivative of cyclohexane.[1][2] The presence of a tert-butyl group, one of the most sterically demanding substituents, at the C4 position effectively "locks" the cyclohexane ring into a specific chair conformation. This unique characteristic eliminates the complexities of rapid chair-chair interconversion at room temperature, thereby providing a clear and static model for investigating the influence of substituent orientation on the physical and chemical properties of the molecule. Understanding the rigid geometry of this compound is fundamental in various fields, including organic synthesis, medicinal chemistry, and materials science, where precise control of molecular shape is paramount.

Molecular Structure and Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a "chair" conformation to minimize angular and torsional strain. In monosubstituted cyclohexanes, a dynamic equilibrium exists between two chair conformers, with the substituent occupying either an axial or an equatorial position. However, in this compound, the immense steric bulk of the tert-butyl group overwhelmingly favors the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

In the trans isomer, the substituents are on opposite sides of the ring. With the tert-butyl group occupying an equatorial position (e), the trans configuration necessitates that the carboxylic acid group at the C1 position also occupies an equatorial position (e). This results in a diequatorial (e,e) conformation as the overwhelmingly most stable form. The alternative diaxial (a,a) conformation is energetically highly unfavorable due to the prohibitive steric strain that would be introduced by the axial tert-butyl group.

Conformational Equilibrium

The energetic preference for the equatorial orientation of a tert-butyl group is so pronounced that the equilibrium lies almost entirely towards the conformer where it is equatorial. This effectively prevents the "ring-flipping" process that is common in other cyclohexane derivatives.

Conformational equilibrium of this compound.

Quantitative Structural and Physicochemical Data

The following tables summarize key quantitative data for this compound and related structures. It is important to note that a definitive crystal structure for the title compound was not found in the reviewed literature; therefore, some structural parameters are based on closely related analogs like trans-4-tert-butylcyclohexanol derivatives.[3]

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C11H20O2[1][2] |

| Molecular Weight | 184.28 g/mol [1] |

| Melting Point | 170-175 °C[1] |

| CAS Number | 943-29-3[1] |

Table 2: Selected Structural Parameters (from related structures)

| Parameter | Value |

| C-O Bond Length (ester) | ~1.480 Å[3] |

| C-C (ring) Bond Length | ~1.52 - 1.54 Å |

| C-C-C (ring) Bond Angle | ~111° |

Table 3: Thermodynamic Parameters for Conformational Inversion

| Parameter | Value |

| A-value (tert-butyl) | ~5.0 kcal/mol |

| A-value (COOH) | ~1.4 kcal/mol |

| ΔG° (a,a vs e,e) | > 6.4 kcal/mol (estimated) |

Note: The A-value represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. The ΔG° for the diaxial vs. diequatorial conformer of the title compound is estimated from the sum of the individual A-values and is expected to be even larger in reality.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the trans stereochemistry and the diequatorial conformation of the substituents.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

The proton attached to the carbon bearing the carboxylic acid group (H-1) is expected to appear as a triplet of triplets (tt) or a complex multiplet.

-

The large coupling constants (J ≈ 10-13 Hz) for the trans-diaxial couplings to the adjacent axial protons (H-2 and H-6) are indicative of an axial proton. In the trans isomer, H-1 is axial, confirming the equatorial position of the carboxylic acid group.

-

The signal for the nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 0.8-1.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The number of distinct signals will be consistent with the C2 symmetry of the molecule.

-

The chemical shifts of the ring carbons can be compared to known values for axially and equatorially substituted cyclohexanes to further confirm the conformation.

-

X-ray Crystallography

Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and the chair conformation of the cyclohexane ring.

Methodology:

-

Crystal Growth:

-

Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/ethyl acetate).

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Alternatively, use vapor diffusion by placing a vial of the concentrated solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Select a single crystal of suitable size and quality under a microscope.

-

-

Data Collection:

-

Mount the crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα, λ = 0.71069 Å).[4]

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit.

-

Computational Modeling

Objective: To calculate the relative energies of different conformers and to model the molecular geometry.

Methodology:

-

Structure Building: Construct the 3D structures of the diequatorial and diaxial conformers of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search (Optional but Recommended): For more complex molecules, a systematic or stochastic conformational search can be performed to identify low-energy conformers. For this molecule, the two chair forms are the primary focus.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations for each conformer using a suitable level of theory. A common approach is to use Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d).

-

Calculate the single-point energies and thermodynamic properties (enthalpy, Gibbs free energy) of the optimized structures.

-

-

Analysis:

-

Compare the calculated energies of the diequatorial and diaxial conformers to determine the most stable structure and the energy difference between them.

-

Analyze the optimized geometries to obtain theoretical bond lengths and angles for comparison with experimental data.

-

Logical Relationships and Pathways

The acidity of cyclohexanecarboxylic acids is influenced by the orientation of the carboxyl group. The trans isomer of 4-tert-butylcyclohexanecarboxylic acid is a slightly stronger acid than its cis counterpart. This can be attributed to the greater steric hindrance to solvation of the axial carboxylate ion in the cis isomer.

Acidity comparison of cis and trans isomers.

Conclusion

This compound serves as a cornerstone for understanding conformational analysis in cyclic systems. Its locked diequatorial conformation provides an unambiguous platform for studying the effects of substituent orientation. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in work where the principles of stereochemistry and molecular conformation are critical. The clear energetic preference for a single conformation simplifies experimental interpretation and provides a reliable scaffold for the design of new molecules with well-defined three-dimensional structures.

References

- 1. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sikhcom.net [sikhcom.net]

- 3. researchgate.net [researchgate.net]

- 4. synchrotron.org.pl [synchrotron.org.pl]

Solubility Profile of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-tert-Butylcyclohexanecarboxylic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and materials science, where it serves as a key intermediate and building block. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and outlines important safety considerations.

Overview of Solubility

This compound is a substituted cycloalkane carboxylic acid. Its molecular structure, featuring a bulky non-polar tert-butyl group and a polar carboxylic acid functional group, results in a nuanced solubility profile. Generally, it exhibits moderate to good solubility in polar organic solvents and lower solubility in non-polar hydrocarbon solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in readily available literature, a qualitative summary has been compiled from various sources. For precise quantitative measurements, the experimental protocol outlined in Section 3 is recommended.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Methanol | Polar Protic | Soluble[1] |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble in related compounds[2] |

| Chloroform | Weakly Polar | Soluble in related compounds[2] |

| Ether (Diethyl Ether) | Weakly Polar | Soluble |

| Toluene | Non-polar | Likely sparingly soluble |

| Hexane | Non-polar | Used for recrystallization, implying lower solubility at cooler temperatures[3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.[4][5]

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or orbital shaker with an incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.[5] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.

-

Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Figure 1. Experimental workflow for determining the solubility of this compound.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships in Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The interplay between the polar carboxylic acid group and the non-polar tert-butylcyclohexyl moiety dictates its interaction with different solvents.

Figure 2. Logical relationships influencing the solubility of this compound.

References

"trans-4-tert-Butylcyclohexanecarboxylic acid" spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-tert-butylcyclohexanecarboxylic acid, a key intermediate in various chemical syntheses. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~2.20 | Triplet of triplets | 1H | H-1 (methine) |

| ~2.05 | Multiplet | 2H | H-2e, H-6e (axial) |

| ~1.85 | Multiplet | 2H | H-3e, H-5e (axial) |

| ~1.45 | Multiplet | 2H | H-2a, H-6a (equatorial) |

| ~1.00 | Multiplet | 3H | H-3a, H-5a, H-4 (equatorial) |

| 0.86 | Singlet | 9H | -C(CH₃)₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~182.5 | -COOH |

| ~47.5 | C-4 |

| ~43.0 | C-1 |

| ~32.2 | -C (CH₃)₃ |

| ~29.0 | C-2, C-6 |

| ~27.5 | -C(C H₃)₃ |

| ~27.0 | C-3, C-5 |

Note: The chemical shifts are approximate and can vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid) |

| 2965, 2870 | Strong | C-H stretch (alkane) |

| 1700 | Strong | C=O stretch (carboxylic acid) |

| 1450 | Medium | C-H bend (alkane) |

| 1290 | Medium | C-O stretch (carboxylic acid) |

| 940 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 184 | ~20 | [M]⁺ (Molecular ion) |

| 169 | ~10 | [M - CH₃]⁺ |

| 129 | ~90 | [M - C(CH₃)₃]⁺ |

| 128 | ~30 | [M - C(CH₃)₃ - H]⁺ |

| 83 | ~100 | [C₆H₁₁]⁺ |

| 57 | ~80 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

The Enduring Legacy of a Conformationally Locked Cyclohexane: A Technical Guide to trans-4-tert-Butylcyclohexanecarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-tert-Butylcyclohexanecarboxylic acid, a seemingly simple substituted cyclohexane, holds a significant place in the annals of organic chemistry. Its discovery and subsequent use were pivotal in developing the foundational principles of conformational analysis. The sterically demanding tert-butyl group effectively "locks" the cyclohexane ring into a rigid chair conformation, providing a unique and invaluable model system for studying stereochemical and reactivity differences between axial and equatorial substituents. This technical guide delves into the historical context of its discovery, presents its key physicochemical and spectral data, and provides a detailed experimental protocol for its synthesis and purification.

Discovery and Historical Context: A Tool for Understanding Molecular Geometry

The discovery of this compound is intrinsically linked to the pioneering work in conformational analysis during the mid-20th century. While a singular "discovery" paper is not readily identifiable, its use as a precursor and a model compound is evident in the seminal works of chemists like Ernest L. Eliel. In a 1959 publication, Eliel and Haber described the synthesis of cis- and trans-4-tert-butylcyclohexyl bromides, utilizing the corresponding carboxylic acids as starting materials. This indicates that 4-tert-butylcyclohexanecarboxylic acid, as a mixture of its cis and trans isomers, was a known and accessible compound in the 1950s.

The primary motivation for the synthesis and study of 4-substituted tert-butylcyclohexane derivatives was to investigate the energetic and reactivity differences between axial and equatorial positions on a cyclohexane ring. The large steric bulk of the tert-butyl group overwhelmingly favors the equatorial position, thus providing a conformationally biased system where the geometry of other substituents could be studied with greater certainty. This research laid the groundwork for a deeper understanding of reaction mechanisms, stereoselectivity, and the relationship between molecular shape and chemical behavior, principles that remain fundamental in modern drug design and materials science.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 943-29-3 | [1][2] |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| Melting Point | 172-174 °C | [1] |

| Boiling Point | 282.9 ± 8.0 °C (Predicted) | [3] |

| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.92 ± 0.10 (Predicted) | [3] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features/Reference |

| ¹H NMR | Spectrum available from chemical suppliers and databases.[4] |

| ¹³C NMR | Spectrum available from chemical suppliers and databases.[2][5] |

| Infrared (IR) | Spectrum available from chemical suppliers and databases.[2][5] |

Experimental Protocols: Synthesis and Purification

The most common and established method for the synthesis of this compound is the catalytic hydrogenation of 4-tert-butylbenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product. Subsequent purification is required to isolate the pure trans isomer.

Synthesis: Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid

This protocol is a representative procedure based on established methods for the hydrogenation of benzoic acid derivatives.[1]

Materials:

-

4-tert-Butylbenzoic acid

-

5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C)

-

Methanol or Water (solvent)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In the reaction vessel of a high-pressure hydrogenation apparatus, dissolve 4-tert-butylbenzoic acid in a suitable solvent (e.g., methanol or water).

-

Carefully add the catalyst (5% Pd/C or Ru/C) to the solution. The catalyst loading is typically 0.1–1.0 wt% relative to the substrate.

-

Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to 1–3 MPa.

-

Heat the reaction mixture to 80–150°C with vigorous stirring.

-

Maintain the reaction under these conditions for 6–12 hours, monitoring the hydrogen uptake to determine the reaction's completion.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of cis- and this compound.

Purification: Isolation of the trans Isomer by Recrystallization

The separation of the cis and trans isomers is crucial to obtain the desired product. Recrystallization is an effective method for this purpose, leveraging the different solubilities of the two isomers.[1]

Materials:

-

Crude mixture of cis- and this compound

-

Hexane

Procedure:

-

Dissolve the crude product in a minimal amount of hot hexane.

-

Allow the solution to cool slowly to room temperature. The less soluble trans isomer will preferentially crystallize out of the solution.

-

For further crystallization, cool the mixture in an ice bath.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane to remove any remaining impurities and the more soluble cis isomer.

-

Dry the purified this compound under vacuum.

-

The purity of the product can be confirmed by melting point analysis and spectroscopic methods (NMR, GC-MS). A sharp melting point at 172-174°C is indicative of high purity.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This compound, born out of the intellectual pursuit to understand the three-dimensional nature of molecules, remains a compound of pedagogical and practical importance. Its rigid, well-defined conformation continues to make it a valuable tool in stereochemical studies. The synthetic and purification protocols, established decades ago, are robust and continue to be employed. This guide provides a comprehensive overview of this historically significant molecule, equipping researchers with the necessary knowledge for its synthesis, characterization, and application in their scientific endeavors.

References

- 1. This compound | 943-29-3 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID | 5451-55-8 [chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet for trans-4-tert-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of trans-4-tert-Butylcyclohexanecarboxylic acid (CAS No. 943-29-3). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on clear data presentation and actionable safety protocols.

Chemical Identification

-

Chemical Name: this compound[1]

-

Synonyms: 4-tert-Butylcyclohexane-1-carboxylic acid, Buciclic acid[2][3]

-

CAS Number: 943-29-3[1]

-

Molecular Weight: 184.27 g/mol [2]

Hazard Identification

This substance is classified as hazardous. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

-

GHS Classification:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

-

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Appearance | White fine crystalline powder | [6] |

| Melting Point | 170-175 °C | [4] |

| Boiling Point | 282.9 ± 8.0 °C (Predicted) | [4][6] |

| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 136.7 °C | [4] |

| Vapor Pressure | 0.000852 mmHg at 25°C | [4][6] |

| pKa | 4.92 ± 0.10 (Predicted) | [6] |

| LogP | 2.92350 | |

| Solubility | Soluble in Methanol | [7] |

Experimental Protocols & Workflows

First-Aid Response Protocol

The following diagram outlines the recommended first-aid procedures in case of exposure to this compound. Adherence to this protocol is critical to mitigate potential health effects.

Caption: First-aid workflow for exposure incidents.

Accidental Release and Spill Management

This workflow details the systematic approach to managing an accidental release of the substance, ensuring personnel safety and environmental protection.

Caption: Workflow for accidental spill management.

Handling and Storage

-

Handling: Use in a well-ventilated area.[8] Avoid contact with skin and eyes and avoid breathing dust.[8] Wear appropriate personal protective equipment, including gloves, eye shields, and a dust mask.[9] Wash hands thoroughly after handling.[3][5]

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[8] Recommended storage is at room temperature, below +30°C.[7]

Toxicological Information

Detailed toxicological studies on this compound are limited. The hazard classification is primarily based on irritation potential. It is important to handle the substance as a potential irritant to the skin, eyes, and respiratory system.[4]

| Endpoint | Result | Reference |

| Skin Irritation | Causes skin irritation (Category 2) | [2] |

| Eye Irritation | Causes serious eye irritation (Category 2A/2) | [2][5] |

| Respiratory Irritation | May cause respiratory irritation | [2] |

A study on a related compound, 4-tert-butylcyclohexyl acetate (4-tBCHA), evaluated for developmental toxicity in rats, showed that it is not a developmental toxicant. The No Observable Adverse Effect Level (NOAEL) for both maternal and developmental toxicity was determined to be 160 mg/kg per day.[10] While this provides some context, direct toxicological data for the carboxylic acid form is necessary for a complete assessment.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Avoid release to the environment.

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available safety data sheets and scientific literature. It is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the original MSDS for the most current and comprehensive safety information.

References

- 1. capotchem.cn [capotchem.cn]

- 2. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID | 5451-55-8 [chemicalbook.com]

- 8. eternis.com [eternis.com]

- 9. 4-叔丁基环己基甲酸 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-tert-Butylcyclohexanecarboxylic acid is a significant organic compound utilized in various chemical syntheses, including as an intermediate in the development of pharmaceuticals. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling. This technical guide provides a summary of the available physicochemical data for this compound and outlines the standard experimental methodologies that would be employed for the determination of its key thermochemical parameters. Due to a lack of publicly available experimental data for the standard enthalpy of formation, molar entropy, and heat capacity of this specific compound, this document focuses on the established protocols for such measurements.

Physicochemical Properties

While specific experimental thermochemical data remains elusive in the current body of scientific literature, the general physicochemical properties of this compound have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| Melting Point | 170-175 °C | |

| Boiling Point | 282.9 °C (Predicted) | |

| Density | 0.996 g/cm³ (Predicted) | |

| pKa | 4.92 (Predicted) |

Experimental Protocols for Thermochemical Characterization

The determination of the fundamental thermochemical properties of a solid organic compound such as this compound involves well-established calorimetric techniques. The primary methods are bomb calorimetry for determining the enthalpy of combustion, from which the enthalpy of formation is calculated, and Differential Scanning Calorimetry (DSC) for measuring heat capacity and phase transition enthalpies.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined indirectly from its experimentally measured enthalpy of combustion (ΔHc°).

Experimental Workflow:

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically around 1 gram) is pressed into a pellet. The pellet is placed in a crucible, and a fuse wire of known mass and combustion energy is positioned in contact with it.

-

Calorimeter Setup: The crucible is placed inside a high-pressure stainless-steel vessel known as a "bomb." The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). The bomb is submerged in a known quantity of water within an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The final temperature is recorded after thermal equilibrium is reached.

-

Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The total heat released during the experiment is calculated from the measured temperature change and the heat capacity of the calorimeter. After accounting for the heat released by the combustion of the fuse wire, the specific energy of combustion of the sample is determined. This is then converted to the molar internal energy of combustion (ΔU°c). The standard enthalpy of combustion (ΔH°c) is then calculated using the relationship ΔH = ΔU + Δ(pV), where the change in the number of moles of gas in the combustion reaction is considered.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, applying the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining heat capacity and observing phase transitions.

Experimental Workflow:

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC instrument's furnace. The temperature of the furnace is then programmed to change at a constant rate (e.g., 10 °C/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity of the sample at a given temperature is directly proportional to the measured differential heat flow. To obtain absolute values, the instrument is calibrated with a standard material of known heat capacity, such as sapphire.

-

Phase Transitions: An endothermic or exothermic process in the sample, such as melting, will appear as a peak on the DSC thermogram. The area under the peak is directly proportional to the enthalpy change of the transition (e.g., enthalpy of fusion, ΔHfus). The temperature at the peak maximum is typically taken as the transition temperature.

-

Conclusion

While direct experimental values for the standard enthalpy of formation, molar entropy, and heat capacity of this compound are not currently available in the surveyed literature, this guide provides the established, robust methodologies for their determination. The application of bomb calorimetry and Differential Scanning Calorimetry would yield the critical thermochemical data necessary for advanced research, process development, and computational studies involving this compound. The provided workflows offer a clear and structured approach for any laboratory equipped to perform such fundamental thermodynamic measurements. It is recommended that future work focus on the experimental determination of these properties to fill the existing data gap.

References

Stability of cis- and trans-4-tert-Butylcyclohexanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid. The profound influence of the bulky tert-butyl group on the conformational equilibrium of the cyclohexane ring dictates the stability of these diastereomers. This document summarizes key thermodynamic data, details experimental protocols for stability determination, and provides visual representations of the underlying chemical principles.

Core Concepts: Conformational Analysis and A-Values

The stability of substituted cyclohexanes is predominantly governed by the steric strain experienced by the substituents in the chair conformation. Substituents can occupy either an axial or an equatorial position. Generally, the equatorial position is more stable as it minimizes steric hindrance with other ring atoms, particularly the 1,3-diaxial interactions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value signifies a greater preference for the equatorial position.

Relative Stability of cis- and trans-4-tert-Butylcyclohexanecarboxylic Acid

The trans isomer of 4-tert-butylcyclohexanecarboxylic acid is thermodynamically more stable than the cis isomer. This is a direct consequence of the conformational preferences of the two substituents: the bulky tert-butyl group and the carboxylic acid group.

-

Trans Isomer: In the most stable chair conformation of the trans isomer, both the tert-butyl group and the carboxylic acid group can simultaneously occupy the sterically favored equatorial positions. This arrangement minimizes 1,3-diaxial interactions, resulting in a low-energy, highly stable conformation.

-

Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial. The tert-butyl group possesses a very large A-value, indicating a strong preference for the equatorial position to avoid severe steric clashes. This effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial. Consequently, the carboxylic acid group is forced into the less stable axial position, leading to destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

The energy difference between the two isomers can be estimated by the A-value of the carboxylic acid group, as this represents the energetic penalty of its axial placement in the cis isomer.

Quantitative Data

The following tables summarize the relevant quantitative data for understanding the stability of cis- and this compound.

| Substituent | A-Value (kcal/mol) | Reference |

| tert-Butyl (-C(CH₃)₃) | ~5 | [1][2] |

| Carboxylic Acid (-COOH) | 1.35 | [1] |

| Carboxylate (-COO⁻) | 1.92 | [1] |

Table 1: Conformational A-Values of Key Substituents. The A-value represents the Gibbs free energy difference between the axial and equatorial positions for a monosubstituted cyclohexane.[1][2]

| Isomer | Most Stable Conformation | Estimated Relative Gibbs Free Energy (kcal/mol) |

| trans | diequatorial | 0 (Reference) |

| cis | equatorial tert-butyl, axial carboxylic acid | ~1.35 |

Table 2: Estimated Relative Stability of 4-tert-Butylcyclohexanecarboxylic Acid Isomers. The relative Gibbs free energy is estimated based on the A-value of the carboxylic acid group. The trans isomer is set as the energy reference.

Experimental Protocols

Detailed methodologies for key experiments to determine and characterize the stability of these isomers are provided below.

Protocol 1: Conformational Analysis by Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To experimentally observe the individual chair conformers of the cis and trans isomers and determine their relative populations.

Methodology:

-

Sample Preparation:

-

Prepare separate solutions of the purified cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid in a deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). A typical concentration is 10-20 mg/mL.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Tune and shim the spectrometer at room temperature to obtain optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a new spectrum.

-

Continue cooling until the signals for the axial and equatorial protons of the individual conformers are resolved (coalescence is overcome). This typically occurs at temperatures below -60 °C.

-

-

Data Analysis:

-

For the trans isomer at low temperature, the spectrum should show sharp signals corresponding to the diequatorial conformation.

-

For the cis isomer at low temperature, the spectrum will show signals for the conformer with the equatorial tert-butyl group and the axial carboxylic acid group.

-

The relative populations of any observed conformers can be determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG) can then be calculated using the following equation: ΔG = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the conformer populations).

-

Protocol 2: Determination of Enthalpy of Formation by Bomb Calorimetry

Objective: To measure the enthalpy of combustion for each isomer and subsequently calculate their standard enthalpies of formation to determine their relative thermodynamic stability.

Methodology:

-

Calorimeter Calibration:

-

Calibrate the bomb calorimeter by combusting a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Measure the temperature rise and calculate the heat capacity of the calorimeter.

-

-

Sample Preparation:

-

Press a precisely weighed pellet (approximately 1 gram) of the purified cis or trans isomer of 4-tert-butylcyclohexanecarboxylic acid.

-

-

Combustion:

-

Place the pellet in the sample holder inside the bomb.

-

Seal the bomb and pressurize it with excess pure oxygen (typically to 25-30 atm).

-

Immerse the bomb in a known volume of water in the calorimeter.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample using a fuse wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Data Analysis:

-

Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Calculate the heat of combustion of the isomer using the heat capacity of the calorimeter and the temperature rise.

-

From the heat of combustion, calculate the standard enthalpy of formation (ΔH_f°) for each isomer using Hess's law and the known enthalpies of formation of CO₂ and H₂O.

-

The difference in the enthalpies of formation will provide the difference in thermodynamic stability between the two isomers.

-

Protocol 3: Computational Chemistry Analysis

Objective: To theoretically calculate the energies of the different conformers of the cis and trans isomers and determine their relative stabilities.

Methodology:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Structure Building:

-

Construct the 3D structures of the cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid. For each isomer, build the possible chair conformations.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization for each conformer to find its lowest energy structure. A common level of theory for this is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

-

Following optimization, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Energy Calculation:

-

Perform single-point energy calculations on the optimized geometries at a higher level of theory (e.g., a larger basis set or a more accurate method like MP2 or CCSD(T)) for more accurate energy values.

-

-

Data Analysis:

-